2-bromo-N,N-dimethylbenzenesulfonamide

Enzyme Inhibition Anticholinesterase Structure-Activity Relationship

2-Bromo-N,N-dimethylbenzenesulfonamide (CAS 65000-13-7) is a halogenated arylsulfonamide with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol. This compound belongs to the class of N,N-dimethylbenzenesulfonamides, characterized by a dimethylsulfonamide group attached to a benzene ring.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 65000-13-7
Cat. No. B1591715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N,N-dimethylbenzenesulfonamide
CAS65000-13-7
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3
InChIKeyOGYMDBJRCOBHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Bromo-N,N-dimethylbenzenesulfonamide (CAS 65000-13-7) for Research & Development


2-Bromo-N,N-dimethylbenzenesulfonamide (CAS 65000-13-7) is a halogenated arylsulfonamide with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol [1]. This compound belongs to the class of N,N-dimethylbenzenesulfonamides, characterized by a dimethylsulfonamide group attached to a benzene ring. Its defining structural feature is the ortho-bromine substituent on the phenyl ring [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, serving as a key building block for more complex molecules, particularly in the development of enzyme inhibitors and materials with tailored properties [2].

Why 2-Bromo-N,N-dimethylbenzenesulfonamide Cannot Be Replaced by Unsubstituted or Other Isomeric Analogs


Generic substitution of 2-bromo-N,N-dimethylbenzenesulfonamide with unsubstituted benzenesulfonamide or its 3‑ or 4‑bromo isomers is not scientifically valid due to the profound impact of the ortho‑bromo substituent on both physicochemical properties and biological activity [1][2]. The presence and specific position of the bromine atom directly modulate molecular descriptors like LogP and polar surface area, which are critical for membrane permeability and target binding [1][3]. More importantly, comparative studies have shown that bromination of the benzenesulfonamide core significantly enhances enzyme inhibition potency compared to the non‑brominated parent [2]. Therefore, any effort to substitute this compound without rigorous revalidation of the entire synthetic pathway or biological assay would introduce unpredictable variability and likely compromise experimental outcomes. The following quantitative evidence underscores the necessity of selecting this precise ortho‑bromo derivative for reproducible and optimized results.

Quantitative Differentiation Evidence for 2-Bromo-N,N-dimethylbenzenesulfonamide vs. Analogs


Enhanced Enzyme Inhibition Potency via Bromination: Comparative Activity Data

Bromination of the benzenesulfonamide core leads to a significant increase in enzyme inhibitory activity across multiple targets. A head-to-head study comparing unsubstituted benzenesulfonamide with its brominated derivative (N,N-dibromobenzenesulfonamide) demonstrated that bromination enhances both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as α-glucosidase inhibition [1].

Enzyme Inhibition Anticholinesterase Structure-Activity Relationship

Impact of Bromine Position on Lipophilicity and Predicted Permeability

The position of the bromine atom on the benzene ring directly affects the compound's lipophilicity (LogP), a key determinant of membrane permeability. The ortho-substituted (2-bromo) compound exhibits an XLogP3 value of 1.8 [1], which is lower than that of the meta-substituted (3-bromo) isomer (XLogP3 = 2.0) [2], indicating a measurable difference in physicochemical behavior that can influence in vitro and in vivo outcomes.

Physicochemical Properties Lipophilicity ADME

Established Synthetic Route from Readily Available 2-Bromobenzenesulfonyl Chloride

The compound is directly synthesized from 2-bromobenzenesulfonyl chloride via reaction with dimethylamine, a standard and well-established route in sulfonamide chemistry . This straightforward, single-step synthesis from a commercially available precursor ensures high accessibility and predictable yields, making it a reliable building block for more complex molecular architectures.

Synthetic Chemistry Methodology Building Block

Recommended Application Scenarios for 2-Bromo-N,N-dimethylbenzenesulfonamide Based on Quantitative Evidence


Development of Potent α-Glucosidase Inhibitors for Metabolic Disorder Research

2-Bromo-N,N-dimethylbenzenesulfonamide serves as a privileged scaffold for designing α-glucosidase inhibitors. Comparative evidence shows that bromination of the sulfonamide core significantly enhances inhibitory activity [1]. Medicinal chemists can utilize this compound as a starting point to develop more potent, selective antidiabetic or antiviral agents by further derivatizing the ortho-bromo position.

Synthesis of Selective Cholinesterase Inhibitors for Neurological Studies

The demonstrated ability of brominated benzenesulfonamides to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1] positions this compound as a valuable intermediate for synthesizing probes or lead compounds in Alzheimer's disease and other neurological research. Its ortho-bromo substituent provides a handle for further functionalization to tune selectivity and pharmacokinetic properties.

Rational Design of Compounds with Tailored Lipophilicity for Optimized Cellular Uptake

The ortho-bromo substitution on this compound imparts a distinct lipophilicity profile (XLogP3 = 1.8) compared to its meta-substituted isomer (XLogP3 = 2.0) [2][3]. This quantifiable difference allows researchers to select the ortho-bromo isomer for applications where a slightly lower LogP is desired to improve aqueous solubility or reduce non-specific protein binding, thereby optimizing in vitro assay conditions and early ADME predictions.

Construction of Diverse Chemical Libraries via Reliable Cross-Coupling Reactions

As a stable, ortho-bromo substituted arylsulfonamide, this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. Its synthesis from 2-bromobenzenesulfonyl chloride is well-established , making it a cost-effective and scalable building block for generating diverse libraries of more complex sulfonamide-containing molecules for drug discovery and materials science.

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